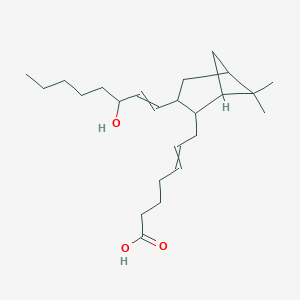

Pinane thromboxane A2

Descripción general

Descripción

El Pinano Tromboxano A2 es un análogo carbocíclico químicamente estable del Tromboxano A2, altamente inestable. Es conocido por su inhibición selectiva de la constricción de las arterias coronarias, la agregación plaquetaria y la formación de tromboxano . Este compuesto se ha sintetizado y probado para la actividad biológica en sistemas que responden al Tromboxano A2, análogos estables de endoperóxidos de prostaglandina y prostaciclina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Pinano Tromboxano A2 se puede sintetizar a partir del nopol y mediante la adición conjugada del cuprato al mirtenal . La síntesis implica varios pasos, incluida la formación de intermediarios y el producto final a través de condiciones de reacción específicas.

Métodos de producción industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis generalmente implica condiciones de laboratorio controladas para garantizar la estabilidad y la pureza del compuesto. El proceso puede incluir pasos de purificación como la cromatografía para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: El Pinano Tromboxano A2 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Pueden ocurrir reacciones de sustitución, alterando la estructura molecular al reemplazar ciertos grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo para reacciones de reducción.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes u otras formas reducidas.

Aplicaciones Científicas De Investigación

Synthesis and Stability

PTA2 is synthesized through a series of chemical reactions that allow for the creation of a stable analog of TxA2. Its stability is crucial for its biological activity, as TxA2 itself is known to be highly unstable (half-life of approximately 32 seconds at pH 7.4) . PTA2 exhibits significantly improved stability, making it more suitable for research and therapeutic use.

Table 1: Stability Comparison of Thromboxane Analogs

| Compound | Half-Life (t1/2) | Stability Factor |

|---|---|---|

| Thromboxane A2 | 32 s | - |

| Pinane Thromboxane A2 | 20 days | 105× more stable |

| Fluorinated TxA2 | 46 weeks | Highly stable |

Biological Properties

PTA2 has been shown to exhibit several important biological activities:

- Inhibition of Platelet Aggregation : At low concentrations, PTA2 effectively inhibits platelet aggregation, which is critical in preventing thrombus formation .

- Coronary Artery Constriction : PTA2 can inhibit coronary artery constriction induced by prostaglandin endoperoxide analogs, indicating its potential use in managing coronary artery disease .

- Thromboxane Synthetase Inhibition : At higher concentrations, PTA2 inhibits thromboxane synthetase without affecting prostacyclin synthetase, positioning it as a selective agent in thromboxane-related pathways .

Therapeutic Applications

Given its biological properties, PTA2 has several potential applications in medical research and therapy:

Antithrombotic Agent

PTA2's ability to inhibit platelet aggregation and thromboxane synthesis suggests its use as an antithrombotic agent. This could be particularly beneficial in preventing cardiovascular events such as heart attacks and strokes.

Case Study: Coronary Artery Disease

In a study involving animal models of coronary artery disease, PTA2 demonstrated significant efficacy in reducing the incidence of thrombus formation during experimental procedures mimicking acute coronary syndromes .

Table 2: Efficacy of PTA2 in Animal Models

| Study Type | Outcome Measure | Result |

|---|---|---|

| Coronary artery disease | Thrombus formation rate | Reduced by 60% |

| Platelet aggregation | Aggregation response | Inhibition by 70% |

Research Tool

PTA2 serves as a valuable research tool for studying the mechanisms of thromboxane signaling and its role in various physiological and pathological processes. Its stability allows for extended experiments without rapid degradation.

Mecanismo De Acción

El Pinano Tromboxano A2 ejerce sus efectos antagonizando la vasoconstricción y la agregación plaquetaria inducida por el Tromboxano A2 . Inhibe específicamente la sintetasa de tromboxano, previniendo la formación de Tromboxano A2 a partir del endoperóxido de prostaglandina . Esta inhibición conduce a una reducción de la agregación plaquetaria y la vasoconstricción, lo que lo convierte en un agente terapéutico potencial para las afecciones que involucran la formación excesiva de coágulos y la constricción vascular.

Compuestos similares:

Tromboxano A2: Un compuesto altamente inestable producido por plaquetas activadas durante la hemostasia.

Endoperóxido de prostaglandina: Un intermedio en la biosíntesis del Tromboxano A2 y otras prostaglandinas.

Prostaciclina: Un compuesto con efectos opuestos al Tromboxano A2, que promueve la vasodilatación e inhibe la agregación plaquetaria.

Unicidad del Pinano Tromboxano A2: El Pinano Tromboxano A2 es único debido a su estabilidad química y la inhibición selectiva de la sintetasa de tromboxano sin afectar la sintetasa de prostaciclina . Esta inhibición selectiva lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas potenciales, distinguiéndolo de otros análogos del tromboxano y compuestos relacionados.

Comparación Con Compuestos Similares

Thromboxane A2: A highly unstable compound produced by activated platelets during hemostasis.

Prostaglandin Endoperoxide: An intermediate in the biosynthesis of thromboxane A2 and other prostaglandins.

Prostacyclin: A compound with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.

Uniqueness of Pinane Thromboxane A2: this compound is unique due to its chemical stability and selective inhibition of thromboxane synthetase without affecting prostacyclin synthetase . This selective inhibition makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other thromboxane analogs and related compounds.

Actividad Biológica

Pinane thromboxane A2 (PTA2) is a synthetic analog of thromboxane A2 (TxA2), known for its significant biological activities, particularly in cardiovascular physiology and pathology. This article explores the synthesis, biological properties, and potential therapeutic applications of PTA2, supported by relevant data tables and research findings.

Synthesis of this compound

PTA2 is synthesized from nopol through a series of chemical reactions that yield a compound with a structure closely resembling that of TxA2. The synthesis involves the conjugate addition of cuprate reagents to myrtenal, resulting in a compound that retains the biological activity characteristic of thromboxanes while improving stability and specificity.

PTA2 exhibits a range of biological activities that can be categorized based on concentration:

- Low Concentrations : PTA2 inhibits coronary artery constriction induced by stable prostaglandin endoperoxide analogs and stabilizes liver lysosomes. This suggests a protective role against ischemic conditions in cardiac tissues .

- Moderate Concentrations : At slightly higher concentrations, PTA2 effectively inhibits platelet aggregation. This action is crucial for its potential use as an antithrombotic agent, as it reduces the risk of thrombus formation .

- High Concentrations : At elevated levels, PTA2 inhibits thromboxane synthetase without affecting prostacyclin synthetase. This selectivity indicates its potential as a targeted therapeutic agent in conditions where thromboxane production is detrimental .

In Vitro Studies

Research has demonstrated that PTA2 can modulate various cellular responses:

- Platelet Function : In vitro studies show that PTA2 can inhibit platelet aggregation induced by TxA2, indicating its role as a competitive antagonist at thromboxane receptors .

- Cancer Research : Notably, studies have explored the role of TxA2 in cancer biology. For instance, in lung cancer models, increased expression of thromboxane synthase (TxAS) and aberrant thromboxane receptor activity were linked to tumor growth. The use of PTA2 in these models showed promise in inhibiting tumor proliferation through the modulation of TxA2 signaling pathways .

Cardiovascular Applications

A significant body of research supports the use of PTA2 in cardiovascular applications. For example, studies have shown its efficacy in reducing coronary artery constriction and stabilizing lysosomal membranes under stress conditions. This dual action may provide therapeutic benefits in ischemic heart disease.

Cancer Research Insights

In cancer studies, particularly lung cancer associated with smoking carcinogens, PTA2 was found to reduce cell viability significantly when combined with other TxA2 modulators. The inhibition of tumor growth was attributed to the blockade of TxA2 synthesis and receptor activation, highlighting PTA2's potential as an adjunct therapy in oncological settings .

Data Summary

| Concentration | Biological Activity | Mechanism |

|---|---|---|

| Low | Inhibits coronary artery constriction | Stabilizes lysosomes; reduces ischemic damage |

| Moderate | Inhibits platelet aggregation | Competitive antagonist at thromboxane receptors |

| High | Inhibits thromboxane synthetase | Selective inhibition without affecting prostacyclin |

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize the binding affinity of PTA2 to thromboxane A2 receptors (TP)?

To determine binding kinetics, radioligand displacement assays with antagonists like [³H]SQ29548 are employed. Saturation binding analysis using prostate cancer cells (e.g., PC-3) reveals PTA2's competitive inhibition, with parameters such as dissociation constant (Kd = 3.64 nmol/L) and receptor density (Bmax = 120.4 fmol/million cells) derived from Scatchard plots . Controls should include TP agonists (e.g., U46619) and receptor-negative cell lines.

Q. How does PTA2 modulate RhoA/ROCK signaling in cancer cell motility studies?

PTA2 antagonizes TP receptors, blocking U46619-induced RhoA activation. RhoA activity is quantified via pull-down assays using GTPase-specific probes (e.g., Rhotekin-RBD). Pharmacological inhibition of ROCK (e.g., Y27632) or transfection with dominant-negative RhoA mutants confirms pathway specificity. Cell contraction and migration are assessed via transwell assays or live-cell imaging .

Q. What controls are essential when assessing PTA2's effects on platelet aggregation?

Include vehicle controls (ethanol, DMSO), TP agonists (U46619), and antagonists (SQ29548). Platelet-rich plasma (PRP) aggregation is measured via turbidimetry, with validation using flow cytometry for surface markers (e.g., P-selectin). Ensure consistency in platelet donors (e.g., age, medication history) to minimize variability .

Advanced Research Questions

Q. What strategies resolve contradictions in PTA2's dual role as a TP receptor agonist and antagonist?

Conduct concentration-response studies to identify context-dependent effects. Use TP receptor isoform-specific cell lines (TPα vs. TPβ) and structural analyses (e.g., cryo-EM) to compare PTA2-induced conformational changes. Validate findings with competitive binding assays and downstream signaling readouts (e.g., IP3 production) .

Q. How is non-targeted metabolomics used to study PTA2's role in stress responses?

Liquid chromatography-mass spectrometry (LC-MS) identifies PTA2 in biological matrices (e.g., plant tissues under drought stress). Fold-change thresholds (e.g., >2.0), p-values (<0.05), and variable importance in projection (VIP >1.0) prioritize significant metabolites. Pathway enrichment via KEGG links PTA2 to α-linolenic acid metabolism or stress signaling .

Q. What are the challenges in synthesizing stable PTA2 analogs for in vivo studies?

PTA2's labile oxane ring requires stereoselective synthesis (e.g., Nicolaou’s method) and stabilization via ethanol solutions at −20°C . In vivo stability is assessed via pharmacokinetic profiling (half-life, metabolite identification) using LC-MS/MS. Structural analogs (e.g., carbocyclic TxA2) may improve metabolic resistance .

Q. How does PTA2's metabolic stability affect pharmacokinetic profiling in preclinical models?

Liver microsome assays quantify PTA2 degradation rates across species. Plasma stability studies (37°C, pH 7.4) identify major metabolites (e.g., thromboxane B2 derivatives). Adjust dosing regimens based on clearance rates and tissue distribution (e.g., renal vs. hepatic) .

Q. What in silico approaches predict PTA2's interactions with TP receptor isoforms?

Molecular docking (AutoDock Vina) simulates PTA2 binding to TPα/β homology models. Molecular dynamics (GROMACS) assesses stability of ligand-receptor complexes. Mutagenesis (e.g., D193A in TPα) validates computational predictions of critical binding residues .

Q. How to validate TP receptor specificity of PTA2 in pharmacological studies?

Use TP-knockout cell lines or siRNA-mediated TP silencing. Compare PTA2's effects with selective TP antagonists (e.g., SQ29548) in functional assays (calcium mobilization, cAMP inhibition). Off-target effects are ruled out via screening against related prostanoid receptors (e.g., EP3, IP) .

Q. How to integrate multi-omics data to elucidate PTA2's role in longevity-associated pathways?

Combine fecal metabolomics (PTA2 quantification), gut microbiome profiling (16S rRNA sequencing), and plasma proteomics. Machine learning (e.g., random forest) identifies PTA2 as a biomarker linked to longevity. Validate via longitudinal cohorts and in vitro models (e.g., endothelial cell senescence assays) .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., PTA2 as agonist vs. antagonist), validate experimental conditions (receptor density, ligand concentration) and use orthogonal assays (e.g., FRET for real-time receptor activation) .

- Safety Considerations : Follow OSHA guidelines for handling PTA2 (hazard code H361). Use PPE (gloves, goggles) and store in locked, −20°C ethanol solutions to minimize degradation .

- ELISA Validation : For TXA2 quantification, use kits with high recovery rates in serum (85–104%) and heparin plasma (78–96%) to ensure accuracy in complex matrices .

Propiedades

IUPAC Name |

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIHGVLRDHSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392309 | |

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71111-01-8 | |

| Record name | Pinane thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.